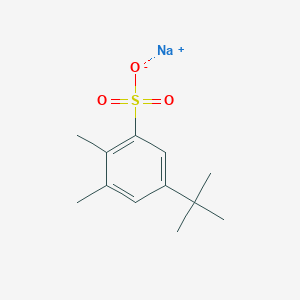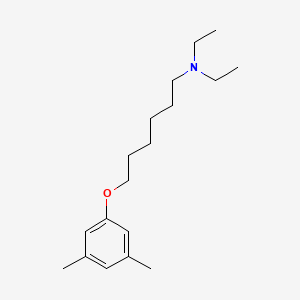
sodium 5-tert-butyl-2,3-dimethylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 5-tert-butyl-2,3-dimethylbenzenesulfonate, also known as sodium p-toluenesulfonate, is a white crystalline powder that is commonly used as a reagent in organic chemistry. It is a sulfonic acid derivative that is highly soluble in water and has a wide range of applications in scientific research.
Mécanisme D'action
Sodium p-toluenesulfonate acts as a catalyst in organic reactions by increasing the rate of the reaction. It works by stabilizing the intermediate species formed during the reaction, which lowers the activation energy required for the reaction to occur.
Biochemical and Physiological Effects
Sodium p-toluenesulfonate has no known biochemical or physiological effects on living organisms. It is considered to be non-toxic and is not known to have any adverse effects on human health.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using sodium 5-tert-butyl-2,3-dimethylbenzenesulfonate p-toluenesulfonate in lab experiments is its high solubility in water. This makes it easy to dissolve and use in a variety of reactions. Another advantage is its low cost, which makes it an attractive option for researchers on a budget.
One of the limitations of using sodium 5-tert-butyl-2,3-dimethylbenzenesulfonate p-toluenesulfonate is that it is not effective in all reactions. It is only useful in reactions that involve the formation of intermediate species, and it may not be effective in reactions that do not involve such species.
Orientations Futures
There are several potential future directions for research involving sodium 5-tert-butyl-2,3-dimethylbenzenesulfonate p-toluenesulfonate. One possible direction is the development of new synthetic methods that use sodium 5-tert-butyl-2,3-dimethylbenzenesulfonate p-toluenesulfonate as a catalyst. Another direction is the investigation of its potential use in other types of reactions, such as oxidation and reduction reactions. Additionally, further research could be done to explore its potential applications in the pharmaceutical industry.
Méthodes De Synthèse
Sodium p-toluenesulfonate is synthesized by reacting p-toluenesulfonic acid with sodium 5-tert-butyl-2,3-dimethylbenzenesulfonate hydroxide. The reaction results in the formation of sodium 5-tert-butyl-2,3-dimethylbenzenesulfonate p-toluenesulfonate and water.
Applications De Recherche Scientifique
Sodium p-toluenesulfonate is widely used in scientific research as a reagent in organic chemistry. It is commonly used as a catalyst in a variety of reactions, including esterification, alkylation, and acylation. It is also used as a protecting group for alcohols and amines.
Propriétés
IUPAC Name |
sodium;5-tert-butyl-2,3-dimethylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O3S.Na/c1-8-6-10(12(3,4)5)7-11(9(8)2)16(13,14)15;/h6-7H,1-5H3,(H,13,14,15);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZBLBNPOJOIUKV-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C)S(=O)(=O)[O-])C(C)(C)C.[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NaO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-[2-(4-bromophenyl)-2-oxoethoxy]-8-chloro-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B4934718.png)
![N-[3-(4-methoxyphenyl)propyl]-6-oxo-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-3-piperidinecarboxamide](/img/structure/B4934722.png)

![ethyl 4-(5-{2-[(3,4-dimethoxyphenyl)sulfonyl]carbonohydrazonoyl}-2-furyl)benzoate](/img/structure/B4934736.png)

![1-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-2,5-pyrrolidinedione](/img/structure/B4934743.png)
![N-{1-[1-(3-ethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-1,3-benzodioxole-5-carboxamide](/img/structure/B4934749.png)
![4-(5-methyl-1H-1,2,3-triazol-1-yl)-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4934752.png)
![N-({[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-ethoxybenzamide](/img/structure/B4934771.png)
![2-{[4-allyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-benzothiazol-2-ylacetamide](/img/structure/B4934778.png)

![2-methoxy-4-[5-(4-morpholinyl)-1,3-pentadiyn-1-yl]phenol hydrochloride](/img/structure/B4934789.png)